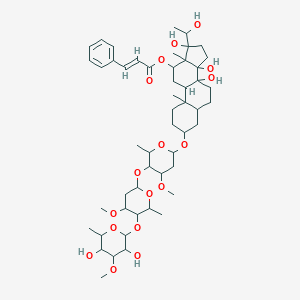
Marsdekoiside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Marsdekoiside A is a natural compound that has recently gained attention due to its potential therapeutic applications. It is a type of iridoid glycoside, which is commonly found in various plants. Marsdekoiside A has been isolated from the leaves of Marsdenia tenacissima, a plant that is widely distributed in China and other Asian countries. This compound has been extensively studied for its various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The mechanism of action of Marsdekoiside A is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Marsdekoiside A has also been reported to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
生化和生理效应
Marsdekoiside A has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, such as COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression. Additionally, it has been shown to induce apoptosis, which is a programmed cell death process that is important for maintaining cellular homeostasis. Marsdekoiside A has also been reported to modulate the expression of various genes that are involved in cell growth, survival, and differentiation.
实验室实验的优点和局限性
One of the advantages of using Marsdekoiside A in lab experiments is that it is a natural compound that can be easily isolated from the leaves of Marsdenia tenacissima. Additionally, it has been extensively studied for its various biological activities, which makes it a promising candidate for further research. However, one of the limitations of using Marsdekoiside A in lab experiments is that it has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, the purity of the compound can vary depending on the isolation and purification methods used, which can affect the reproducibility of the results.
未来方向
There are several future directions for research on Marsdekoiside A. One area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of Marsdekoiside A and to identify its molecular targets. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of Marsdekoiside A, which can provide important information for its development as a drug candidate. Finally, further studies are needed to investigate the safety and toxicity of Marsdekoiside A, which is important for its potential clinical use.
合成方法
Marsdekoiside A can be synthesized using various methods, including isolation from natural sources and chemical synthesis. The most common method of synthesis is the isolation of this compound from the leaves of Marsdenia tenacissima. The plant is harvested, and the leaves are dried, crushed, and extracted using organic solvents. The resulting extract is then purified using various chromatography techniques, such as column chromatography, HPLC, and TLC. The purified compound is then characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
科学研究应用
Marsdekoiside A has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Several studies have reported that Marsdekoiside A can inhibit the growth of various cancer cells, including lung cancer, breast cancer, and liver cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, Marsdekoiside A has been reported to have anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
属性
CAS 编号 |
139953-36-9 |
|---|---|
产品名称 |
Marsdekoiside A |
分子式 |
C51H78O17 |
分子量 |
963.2 g/mol |
IUPAC 名称 |
[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C51H78O17/c1-27-41(54)45(61-9)42(55)46(64-27)68-44-29(3)63-40(25-35(44)60-8)67-43-28(2)62-39(24-34(43)59-7)65-33-18-19-47(5)32(23-33)17-20-50(57)36(47)26-37(66-38(53)16-15-31-13-11-10-12-14-31)48(6)49(56,30(4)52)21-22-51(48,50)58/h10-16,27-30,32-37,39-46,52,54-58H,17-26H2,1-9H3/b16-15+ |
InChI 键 |
PHHVCGYLKLDQTE-FOCLMDBBSA-N |
手性 SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)/C=C/C8=CC=CC=C8)O)C)C)C)O)OC)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C=CC8=CC=CC=C8)O)C)C)C)O)OC)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C=CC8=CC=CC=C8)O)C)C)C)O)OC)O |
同义词 |
12-O-cinnamoyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl(1-4)-O-beta-D-oleandropyranosyl(1-4)-O-beta-D-cymaropyranoside marsdekoiside A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
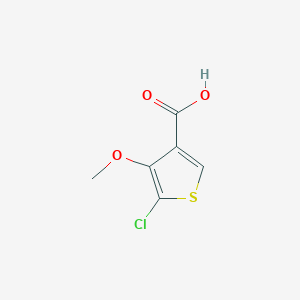
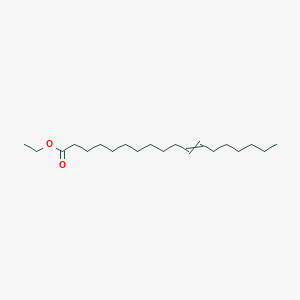
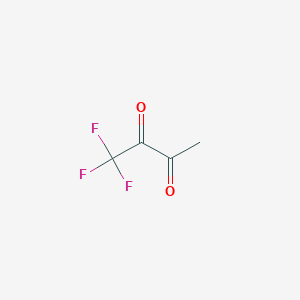
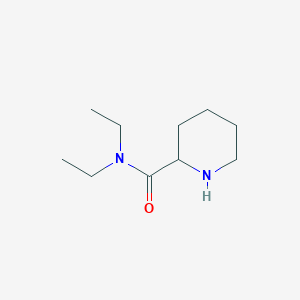
![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
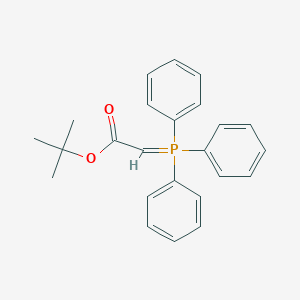
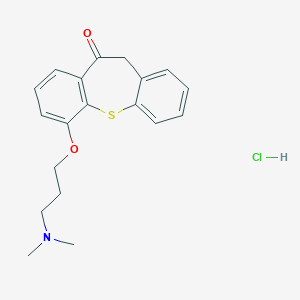
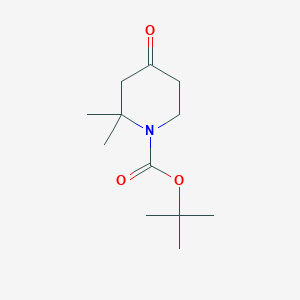
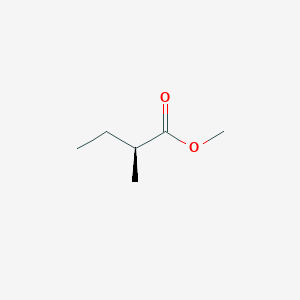
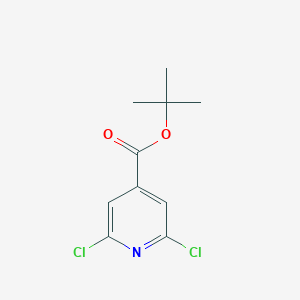
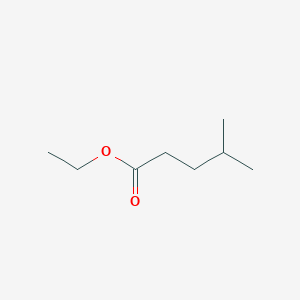
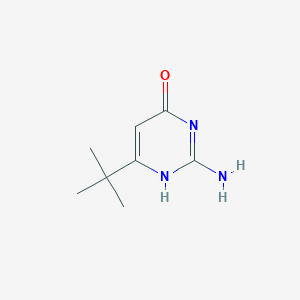
![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)